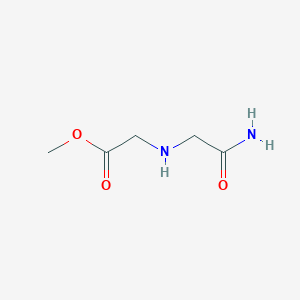
Methyl (2-amino-2-oxoethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(carbamoylmethyl)amino]acetate is an organic compound with the molecular formula C5H10N2O3 It is a derivative of glycine, where the amino group is substituted with a carbamoylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(carbamoylmethyl)amino]acetate can be synthesized through the reaction of glycine methyl ester with isocyanates. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The process involves the nucleophilic attack of the amino group on the isocyanate, forming the carbamoylmethyl derivative.
Industrial Production Methods
Industrial production of methyl 2-[(carbamoylmethyl)amino]acetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(carbamoylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(carbamoylmethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-[(carbamoylmethyl)amino]acetate involves its interaction with specific molecular targets. The carbamoylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminoacetate: A simpler derivative of glycine without the carbamoylmethyl group.
Ethyl 2-[(carbamoylmethyl)amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[(carbamoylmethyl)amino]acetate is unique due to the presence of the carbamoylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl 2-[(2-amino-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3-7-2-4(6)8/h7H,2-3H2,1H3,(H2,6,8) |
InChI Key |
KUPWWXMOXSVIMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















